Ethyl 11-bromoundecanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

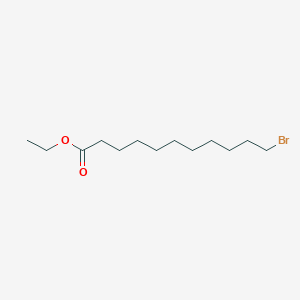

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWOAXNKJWTDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284203 | |

| Record name | Ethyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-23-4 | |

| Record name | 6271-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 11-BROMOUNDECANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of Ethyl 11-bromoundecanoate.

An In-Depth Technical Guide to Ethyl 11-bromoundecanoate: Structure, Synthesis, and Applications

Introduction

This compound is a bifunctional linear-chain aliphatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its structure incorporates a terminal bromine atom and an ethyl ester group, separated by a flexible nine-carbon methylene chain. This unique arrangement allows for orthogonal chemical modifications, making it a highly versatile building block and linker molecule. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the ester moiety can be hydrolyzed or transesterified. This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and key applications of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of an undecanoic acid backbone functionalized with a bromo group at the ω-position (carbon 11) and esterified with ethanol at the carboxyl group.

Chemical Identifiers:

-

IUPAC Name: this compound[1][]

-

Canonical SMILES: CCOC(=O)CCCCCCCCCCBr[1][]

-

InChI Key: RGWOAXNKJWTDFA-UHFFFAOYSA-N[1][]

The long aliphatic chain imparts significant lipophilic character to the molecule, influencing its solubility and its utility in modifying surface properties or traversing biological membranes.[6]

Caption:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 293.24 g/mol | [1][][5][7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 30-31 °C | [7] |

| Boiling Point | 322.5 °C at 760 mmHg | [3][7] |

| Density | 1.128 g/cm³ | [3][7] |

| Flash Point | 169.6 °C | [3][7] |

| Storage | Room temperature, sealed, dry | [4] |

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 11-bromoundecanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.

Causality of Experimental Choices:

-

Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst (HCl or H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Reflux Conditions: The reaction is typically performed at the boiling point of the ethanol to increase the reaction rate. A reflux condenser prevents the loss of volatile solvent and reactants.

-

Aqueous Work-up: Washing with water removes the acid catalyst and any excess ethanol. A subsequent wash with a weak base like sodium bicarbonate solution neutralizes any remaining acid.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization outlined in the next section.

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add 11-bromoundecanoic acid (e.g., 41.38 g, 156 mmol).[8]

-

Reagent Addition: Add absolute ethanol (60 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL) or sulfuric acid.[8]

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator.

-

Work-up and Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity (>98%).

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide a definitive structural confirmation. Expected signals include:

-

A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group.

-

A quartet for the methylene protons (-O-CH₂ -CH₃) adjacent to the ester oxygen.

-

A triplet for the methylene protons adjacent to the bromine atom (-CH₂ -Br).

-

A series of multiplets for the other methylene protons in the long aliphatic chain.

-

A triplet for the methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon atom bonded to bromine, and the various methylene carbons along the chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-Br stretch will appear in the fingerprint region, typically around 500-600 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) indicates the completion of the reaction.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (293.24 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed, which is a definitive indicator of the presence of a single bromine atom.[9]

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several advanced applications.[4][7]

Linker in Drug Development (PROTACs)

This compound is widely used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14][15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14] The long, flexible aliphatic chain of this compound is ideal for spanning the distance between the target protein ligand and the E3 ligase ligand, a critical parameter for efficient ternary complex formation.[16] The terminal bromine allows for facile attachment to one of the ligands via nucleophilic substitution.

Formation of Self-Assembled Monolayers (SAMs)

The long alkyl chain structure is suitable for forming ordered, self-assembled monolayers (SAMs) on various substrates.[17][18] While typically thiol-based linkers are used for gold surfaces, derivatives of 11-bromoundecanoic acid can be used to functionalize surfaces.[19][20][21] For instance, the bromine can be converted to other functional groups (like a thiol or an amine) that can bind to a surface. The ester group can then be presented at the monolayer-air/solvent interface to tailor surface properties like wettability or to serve as an anchor point for immobilizing biomolecules.[20]

Intermediate in Organic and Polymer Synthesis

This compound serves as a precursor for a wide range of long-chain functionalized molecules.[4][6] The bromine can be displaced by various nucleophiles (e.g., azides, amines, cyanides) to introduce different functionalities. This versatility makes it a key starting material in the synthesis of:

-

Specialty polymers with functional side chains.

-

Surfactants and emulsifiers.[7]

-

Components for flavors and fragrances.[7]

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] It should be stored in a tightly sealed container in a dry, cool place.[4]

Conclusion

This compound is a powerful and versatile chemical tool for researchers. Its simple, bifunctional structure, characterized by a terminal bromide and an ethyl ester, provides two reactive sites for orthogonal chemical transformations. This property, combined with its long aliphatic chain, has led to its critical role as a linker in the burgeoning field of PROTAC-based drug discovery and as a building block in materials science and organic synthesis. The straightforward synthesis and well-defined spectroscopic signature make it an accessible and reliable component for advanced chemical and biological applications.

References

- 1. This compound | C13H25BrO2 | CID 235144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Cas 6271-23-4,11-BROMOUNDECANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. LabXchange [labxchange.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]

- 13. m.youtube.com [m.youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. helvia.uco.es [helvia.uco.es]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In-Situ Investigation of Binary-Component Self-Assembled Monolayers: A SERS-Based Spectroelectrochemical Study of the Effects of Monolayer Composition on Interfacial Structure (Journal Article) | OSTI.GOV [osti.gov]

A Comprehensive Guide to the Synthesis of Ethyl 11-Bromoundecanoate via Fischer-Speier Esterification

Abstract: This technical guide provides a detailed methodology for the synthesis of ethyl 11-bromoundecanoate, a valuable bifunctional molecule used extensively in organic synthesis for pharmaceuticals, functionalized polymers, and specialty chemicals.[1][2] The primary focus is on the robust and scalable Fischer-Speier esterification of 11-bromoundecanoic acid with ethanol, catalyzed by a strong mineral acid. We will delve into the mechanistic underpinnings of this classic reaction, provide a field-proven experimental protocol, and discuss critical parameters for process optimization and safety.

Strategic Overview: The Choice of Fischer-Speier Esterification

This compound serves as a critical building block, featuring a terminal bromine atom ripe for nucleophilic substitution or coupling reactions, and an ethyl ester group that can be hydrolyzed or transesterified.[2] The synthesis from its parent carboxylic acid, 11-bromoundecanoic acid, is a fundamental transformation.

For this conversion, the Fischer-Speier esterification is the method of choice due to its operational simplicity, cost-effectiveness, and high atom economy, making it particularly suitable for large-scale preparations.[3][4] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[4][6] Understanding its mechanism is paramount to controlling the reaction outcome and maximizing yield. The entire process can be described in a sequence of equilibrium steps.

Mechanism of Fischer-Speier Esterification

Caption: Mechanism of Acid-Catalyzed Esterification.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 11-bromoundecanoic acid by the acid catalyst (e.g., H₂SO₄).[5][7][8] This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[7][9] This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups.[5][7] This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[7][8]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.[7][8]

The entire process is in equilibrium. To drive the reaction to completion and achieve a high yield, Le Châtelier's principle is applied. This is accomplished by using a large excess of one reactant (ethanol, which can also serve as the solvent) and/or by removing water as it is formed.[3][6][10]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robust and reproducible results.[11]

3.1 Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 11-Bromoundecanoic Acid | C₁₁H₂₁BrO₂ | 265.19 | 41.38 g (156 mmol) | Starting material.[12] |

| Absolute Ethanol | C₂H₅OH | 46.07 | 60 mL | Reagent and solvent. Must be anhydrous. |

| Concentrated HCl or H₂SO₄ | HCl or H₂SO₄ | - | 0.5 - 1.0 mL | Catalyst. Handle with extreme care. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | For neutralization wash. |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | - | As needed | Drying agent. |

3.2 Equipment

-

250 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3 Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 11-bromoundecanoic acid (41.38 g, 156 mmol).

-

Addition of Reagents: To the flask, add absolute ethanol (60 mL). Begin stirring the mixture. Carefully and slowly add the concentrated acid catalyst (0.5 mL of HCl or H₂SO₄).

-

Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux overnight (approximately 12-16 hours) to ensure maximum conversion.

-

Cooling and Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol and other volatile components using a rotary evaporator.

-

Extraction and Work-up: Dissolve the resulting yellow oil in diethyl ether (approx. 100 mL). Transfer the ether solution to a separatory funnel.

-

Washes: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst).

-

Deionized water.

-

Brine (saturated NaCl solution) to aid in separating the layers.

-

-

Drying: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.

-

Purification: For high purity, the crude product should be purified by vacuum distillation. This will yield this compound as a clear, colorless oil.[11] An expected yield is approximately 80-85%.[11]

Visualization of the Experimental Workflow

The following diagram outlines the complete process from starting materials to the purified product.

Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

Adherence to safety protocols is critical during this synthesis.

-

11-Bromoundecanoic Acid: May cause skin and serious eye irritation.[13][14] Avoid inhalation of dust.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Ethanol and Diethyl Ether: Highly flammable liquids and vapors. Ensure all heating is done using a heating mantle (no open flames) and the apparatus is well-ventilated or in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning the procedure.[13][14]

Conclusion

The Fischer-Speier esterification of 11-bromoundecanoic acid is a reliable and efficient method for producing high-purity this compound. By controlling the reaction equilibrium through the use of excess alcohol and following a meticulous work-up and purification procedure, researchers can consistently obtain high yields of this versatile chemical intermediate. The procedure outlined in this guide is robust and scalable, providing a solid foundation for its application in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. prepchem.com [prepchem.com]

- 12. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. afgsci.com [afgsci.com]

Ethyl 11-bromoundecanoate CAS number and molecular weight.

An In-depth Technical Guide to Ethyl 11-bromoundecanoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with significant applications in chemical synthesis and drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed protocols to support researchers and scientists.

Core Physicochemical Properties

This compound is a long-chain fatty acid ester characterized by a terminal bromine atom and an ethyl ester group. This unique structure makes it a valuable building block in organic synthesis, allowing for a wide range of chemical modifications.

| Property | Value | Source |

| CAS Number | 6271-23-4 | [1][2][3][4][5] |

| Molecular Formula | C13H25BrO2 | [1][2][3][4][][7] |

| Molecular Weight | 293.24 g/mol | [1][2][3][][7][8] |

| IUPAC Name | This compound | [1][][8] |

| Synonyms | 11-Bromoundecanoic acid ethyl ester, Ethyl ω-bromoundecanoate | [1][2][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | 30-31 °C (in ligroine) | [2] |

| Boiling Point | 322.5 °C at 760 mmHg | [2] |

| Density | 1.128 g/cm³ | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 11-bromoundecanoic acid. This reaction is a classic example of Fischer esterification.

Experimental Protocol: Fischer Esterification of 11-Bromoundecanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 11-bromoundecanoic acid (1 equivalent) with an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of more complex chemical entities.

-

Linker Chemistry: The terminal bromine can be readily displaced by nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions, while the ester group can be hydrolyzed to a carboxylic acid or undergo other transformations. This allows for the covalent attachment of this long alkyl chain to various molecules.

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, long-chain linkers are crucial for the design of Proteolysis Targeting Chimeras (PROTACs). This compound can serve as a precursor for such linkers, providing the necessary length and chemical handles to connect a target-binding ligand and an E3 ligase-binding ligand.

-

Surface Modification: The carboxylic acid derivative (obtained after hydrolysis) can be used to modify surfaces, such as nanoparticles or self-assembled monolayers, to introduce a terminal bromine for further functionalization.

Caption: Potential application pathways for this compound.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential.

-

Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier before handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in various research and development areas, particularly in the synthesis of complex molecules for drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a reliable component in multi-step synthetic routes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 8. This compound | C13H25BrO2 | CID 235144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Ethyl 11-bromoundecanoate in organic solvents.

An In-depth Technical Guide to the Solubility of Ethyl 11-bromoundecanoate in Organic Solvents

Abstract

This compound is a bifunctional long-chain ester of significant interest in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its utility as a versatile intermediate for introducing long alkyl spacer units into more complex molecules is well-established.[1][2] A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, summarizes its known qualitative solubility profile, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize this important chemical intermediate with precision and confidence.

Introduction to this compound

This compound (CAS No: 6271-23-4) is a chemical compound with the linear formula C₁₃H₂₅BrO₂.[3] Structurally, it is characterized by a long, eleven-carbon aliphatic chain, which imparts significant lipophilic character.[4] This nonpolar backbone is flanked by two key functional groups: a terminal ethyl ester and a terminal bromine atom. This dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in multi-step syntheses.[4][5]

The ethyl ester group can undergo hydrolysis or transesterification, while the terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions.[4] These properties are leveraged in the synthesis of pharmaceuticals, fine chemicals, fragrances, and surfactants.[1] Given its central role as a reactant and intermediate, knowledge of its behavior in solution is a critical first step in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅BrO₂ | [1][3] |

| Molecular Weight | 293.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 30-31 °C | [1] |

| Boiling Point | 322.5 °C at 760 mmHg | [1][6] |

| Density | ~1.128 g/cm³ | [1][6] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved. The structure of this compound presents a classic case of a molecule with distinct polar and nonpolar regions, leading to a nuanced solubility profile.

-

Nonpolar Character: The dominant feature is the eleven-carbon alkyl chain (-(CH₂)₁₀-). This long hydrocarbon segment is nonpolar and hydrophobic, driving solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals interactions.

-

Polar Character: The ethyl ester group (-COOEt) and the terminal bromo- group (-Br) introduce polarity. The ester group can act as a hydrogen bond acceptor, while the C-Br bond is polarized. These features promote solubility in moderately polar and polar aprotic solvents (e.g., ethyl acetate, chloroform, acetone).[4]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its long nonpolar chain, this compound is expected to be insoluble or poorly soluble in highly polar protic solvents like water.[7]

Known Solubility Profile

While extensive quantitative data is not widely published, several sources provide qualitative solubility information. It is generally described as being soluble in most organic solvents.[1]

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Source(s) |

| Ethanol | Polar Protic | Soluble | [5] |

| Diethyl Ether | Polar Aprotic | Soluble | [5] |

| Benzene | Nonpolar | Soluble | [5] |

| Chloroform | Polar Aprotic | Likely Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | [4] |

*Note: Solubility is inferred from its methyl ester analogue, mthis compound.[4]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, direct experimental determination is essential. The following protocols are designed to provide both rapid qualitative assessment and rigorous quantitative data.

Protocol for Qualitative Solubility Assessment

This method provides a quick, small-scale determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, which is often sufficient for initial reaction screening.

Methodology:

-

Preparation: Dispense 1.0 mL of the test solvent into a small, clean vial.

-

Solute Addition: Add approximately 25 mg of this compound to the vial.

-

Agitation: Cap the vial and shake vigorously for 60 seconds.[8]

-

Observation: Visually inspect the mixture. If the solute has completely dissolved, it is classified as "soluble."

-

Incremental Addition: If the solute has not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps. The persistence of undissolved solute indicates partial solubility or insolubility.

Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)

This protocol provides a thermodynamically accurate measurement of solubility at a specific temperature. It is a self-validating system because achieving a consistent concentration over time confirms that equilibrium has been reached.

Methodology:

-

Preparation of Saturated Solution:

-

Causality: An excess of the solute is required to ensure that the solvent becomes fully saturated and that a solid/liquid phase of the solute remains in equilibrium with the solution.

-

Action: Add an excess amount of this compound (e.g., 500 mg) to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed, screw-cap glass vial.

-

-

Equilibration:

-

Causality: The dissolution process takes time to reach thermodynamic equilibrium. Agitation at a constant temperature ensures the system is homogenous and prevents temperature gradients. A typical duration of 24-72 hours is standard practice to ensure equilibrium is fully established.[9]

-

Action: Place the sealed vial in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours.

-

-

Phase Separation & Sampling:

-

Causality: It is critical that the sample taken for analysis consists only of the supernatant and contains no undissolved solute, which would artificially inflate the measured concentration. Allowing the mixture to stand allows for gravitational settling. Filtration or centrifugation provides a more robust separation.

-

Action: Stop the agitation and allow the vial to stand undisturbed at the controlled temperature for at least 2 hours. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. For maximum accuracy, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Concentration Analysis:

-

Causality: The concentration of the solute in the supernatant must be determined using a suitable analytical technique. Gravimetric analysis is a straightforward and reliable method if the solute is non-volatile.

-

Action (Gravimetric Method): a. Transfer the filtered aliquot into a pre-weighed vial. b. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a gentle stream of nitrogen).[9] c. Dry the vial containing the solute residue to a constant weight in a vacuum oven at a mild temperature. d. Weigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Causality: The solubility is expressed as mass of solute per volume or mass of solvent.

-

Action: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Practical Implications for Researchers

-

Reaction Chemistry: Selecting a solvent in which all reactants are fully soluble is crucial for achieving optimal reaction rates and yields. For this compound, nonpolar and polar aprotic solvents are generally good starting points.

-

Purification: Solubility data is essential for developing purification strategies.

-

Crystallization: A suitable crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.

-

Chromatography: In liquid chromatography, the choice of mobile phase is dictated by the solubility and retention characteristics of the compound on the stationary phase.

-

-

Drug Development & Formulation: In pharmaceutical applications, the long alkyl chain of this intermediate can be used to modify the lipophilicity of a final active pharmaceutical ingredient (API).[4] Understanding its solubility helps in predicting the properties of its derivatives and in developing suitable delivery vehicles.

Safety and Handling

While comprehensive toxicity data is limited, this compound should be handled with standard laboratory precautions. It may cause long-lasting harmful effects to aquatic life.[3] It is advisable to avoid contact with skin and eyes and to work in a well-ventilated area.[5][10] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its behavior in solution. While its general solubility in common organic solvents is qualitatively established, precise quantitative data often requires empirical determination. The theoretical principles and detailed experimental protocols provided in this guide offer researchers a robust framework for understanding, measuring, and leveraging the solubility of this versatile compound, thereby facilitating more efficient and predictable outcomes in synthesis, purification, and formulation development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C13H25BrO2 | CID 235144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. quora.com [quora.com]

- 8. chem.ws [chem.ws]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Core Reactions of Ethyl 11-bromoundecanoate

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 11-bromoundecanoate is a highly versatile linear-chain molecule featuring two distinct reactive sites: a terminal primary alkyl bromide and a terminal ethyl ester. This bifunctional nature makes it an invaluable intermediate in advanced organic synthesis, particularly for constructing long-chain fatty acid derivatives, functionalized polymers, and surface modifiers.[1][2] The C11 alkyl chain provides a flexible, hydrophobic spacer, while the two functional groups offer orthogonal handles for a wide array of chemical transformations. This guide delves into the core reactions of this compound, providing not just protocols but the underlying mechanistic principles and field-proven insights essential for researchers in chemical synthesis and drug development.

Part 1: Synthesis of the Core Reagent

The most direct and common synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 11-bromoundecanoic acid. This acid-catalyzed reaction with ethanol is a classic, equilibrium-driven process.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 11-bromoundecanoic acid.

Experimental Protocol: Synthesis of this compound[3]

-

Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 11-bromoundecanoic acid (e.g., 41.38 g, 156 mmol), absolute ethanol (60 mL), and a catalytic amount of concentrated strong acid (e.g., 0.5 mL HCl or H₂SO₄).

-

Reaction: Heat the mixture to reflux and maintain for several hours (or overnight) to drive the equilibrium towards the product. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in a suitable organic solvent like diethyl ether.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

Part 2: Key Transformations at the Halide Terminus (SN2 Reactions)

The primary alkyl bromide at the C11 position is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[3][4] This pathway is favored due to the low steric hindrance at the reaction center, allowing for the efficient introduction of a wide range of functional groups.

Williamson Ether Synthesis: Forging C-O Bonds

The Williamson ether synthesis provides a reliable method for forming an ether linkage by reacting an alkyl halide with an alkoxide or phenoxide nucleophile.[3][5] This reaction is particularly effective with primary halides like this compound.

The choice of a strong base (e.g., K₂CO₃, NaH) is critical for deprotonating the alcohol or phenol, thereby generating the potent alkoxide/phenoxide nucleophile required for the SN2 attack.[6][7] A polar aprotic solvent like DMF or acetone is often used to dissolve the ionic nucleophile while not solvating it so strongly as to hinder its reactivity. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction between the aqueous/solid phase base and the organic-soluble reactants.[8][9]

Caption: General scheme for Williamson ether synthesis.

-

Setup: In a flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, ~2.5-3.0 eq), and tetrabutylammonium bromide (TBAB, ~0.2 eq) in anhydrous dimethylformamide (DMF).

-

Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the mixture with stirring (e.g., at 65 °C) for several hours until TLC indicates the consumption of the starting materials.

-

Workup:

-

Pour the cooled reaction mixture into cold water.

-

Acidify the mixture with aqueous HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Functional Group Interconversion: Accessing Nitriles and Amines

Nucleophilic substitution provides a direct route to other important functional groups.

-

Nitrile Synthesis: Reaction with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO, acetone) replaces the bromide with a nitrile (-CN) group.[10][11] This is a powerful transformation, as the nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Amine Synthesis: Reaction with excess ammonia or a primary/secondary amine will yield the corresponding primary, secondary, or tertiary amine.[10][12] This reaction is fundamental for building molecules with basic nitrogen centers.

Caption: Key functional group interconversions via SN2.

Part 3: Grignard Reagent Formation and Reactivity

The carbon-bromine bond can be converted into a carbon-magnesium bond, forming a Grignard reagent. This transformation inverts the polarity of the terminal carbon from electrophilic to highly nucleophilic and basic.[13]

The Challenge of Intramolecular Reactivity

A critical consideration when forming a Grignard reagent from this compound is the presence of the electrophilic ester group within the same molecule. Standard Grignard formation can lead to a significant amount of intramolecular cyclization or intermolecular reaction where one newly formed Grignard molecule attacks the ester of another.[14] Simple alkyl esters are generally poor substrates for this reason.[14]

Expert Insight: To circumvent this, advanced strategies are often required. One approach is to use highly reactive "Rieke" magnesium at very low temperatures (-78 °C), which can favor the formation of the Grignard reagent over its subsequent reaction.[14] A more common strategy in a synthetic plan would be to start with a precursor where the ester is protected or is a less reactive form, such as a tert-butyl ester. For this guide, we will describe the direct, albeit challenging, formation.

Caption: Formation of a Grignard reagent and subsequent addition.

Experimental Protocol: Grignard Formation and Reaction with a Ketone[14][16]

Note: This reaction requires strictly anhydrous (dry) conditions as Grignard reagents react readily with water.[13]

-

Setup: All glassware must be oven- or flame-dried. In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. Gentle warming or the addition of a small crystal of iodine may be necessary to initiate the reaction.

-

Formation: Once the reaction begins (indicated by bubbling and turbidity), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile:

-

After the Grignard formation is complete, cool the flask in an ice bath.

-

Slowly add a solution of the electrophile (e.g., acetone or benzaldehyde in dry ether) dropwise. An exothermic reaction will occur.

-

-

Workup:

-

Once the addition is complete, quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent to yield the crude alcohol product.

-

-

Purification: Purify the product using column chromatography.

Part 4: Application in Materials Science - Self-Assembled Monolayers (SAMs)

Derivatives of this compound are ideal precursors for the formation of self-assembled monolayers (SAMs) on surfaces, particularly gold.[15] This involves converting the terminal bromide into a functional group with high affinity for the substrate, most commonly a thiol (-SH).

Workflow: From Bromide to Functional Surface

The process involves two key steps: (1) converting the bromide to a thiol and (2) self-assembly of the thiol onto a gold surface. The terminal ester group can then be hydrolyzed in situ to a carboxylic acid, creating a reactive, hydrophilic surface used in biosensors, nanoelectronics, and for controlling surface properties like wettability.[16][17]

Caption: Workflow for creating a functionalized SAM on gold.

This conversion highlights the molecule's role as a molecular linker, bridging a substrate to a functional chemical interface. The long alkyl chain promotes the formation of a dense, well-ordered monolayer through van der Waals interactions.[16]

Summary of Key Reactions

| Reaction Type | Key Reagents | Functional Group Change | Core Application |

| Fischer Esterification | 11-Bromoundecanoic acid, Ethanol, H⁺ cat. | -COOH → -COOEt | Synthesis of title compound |

| Williamson Ether Synthesis | Alkoxide/Phenoxide (R-O⁻), Base (e.g., K₂CO₃) | -Br → -OR | Creation of long-chain ethers |

| Nitrile Formation | KCN or NaCN | -Br → -CN | Chain extension, precursor to acids/amines |

| Amine Formation | NH₃ or R₂NH | -Br → -NR₂ | Introduction of basic centers |

| Grignard Formation | Mg, Anhydrous Ether | -Br → -MgBr | Polarity reversal, C-C bond formation |

| SAM Precursor Synthesis | 1. Thiourea; 2. Base | -Br → -SH | Surface functionalization |

Conclusion

This compound is more than a simple alkyl halide; it is a sophisticated synthetic tool. Its value lies in the predictable and distinct reactivity of its two terminal functional groups. By mastering the reactions outlined in this guide—from nucleophilic substitutions at the halide to the challenging yet powerful Grignard formation—researchers can leverage this molecule to construct complex architectures for applications ranging from pharmaceuticals to advanced materials. Understanding the causality behind protocol choices and being aware of potential side reactions are paramount to successfully employing this versatile building block.

References

- 1. This compound [myskinrecipes.com]

- 2. Cas 6271-23-4,11-BROMOUNDECANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. francis-press.com [francis-press.com]

- 8. mdpi.com [mdpi.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. homework.study.com [homework.study.com]

- 11. QUESTION 3 a. How does ethyl bromide react with the following reagents? .. [askfilo.com]

- 12. scribd.com [scribd.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Applications of Ethyl 11-bromoundecanoate in organic synthesis.

An In-depth Technical Guide to the Applications of Ethyl 11-bromoundecanoate in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile bifunctional molecule that has emerged as a cornerstone in various fields of advanced organic synthesis. Its linear C11 alkyl chain, terminated by a reactive primary bromide at one end and an ethyl ester at the other, provides orthogonal handles for a multitude of chemical transformations. This guide offers a comprehensive exploration of its primary applications, delving into the synthesis of components for self-assembled monolayers (SAMs), its role as an initiator in controlled polymerization, and its utility in constructing complex linkers for bioconjugation and drug delivery. We provide not only the synthetic protocols but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential in their work.

Core Attributes of this compound

This compound, with the chemical formula C₁₃H₂₅BrO₂, is a colorless to pale yellow liquid at room temperature.[1][2] Its value in synthetic chemistry is derived from its distinct bifunctional nature, which allows for sequential or orthogonal chemical modifications.

-

The Alkyl Bromide Terminus: The primary bromide is a proficient leaving group, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide array of functional groups, including thiols, azides, and amines.

-

The Ethyl Ester Terminus: The ester group is relatively stable under neutral and acidic conditions but can be readily hydrolyzed to a carboxylic acid under basic or acidic conditions. This carboxylic acid can then be activated for amide bond formation, esterification, or other carboxylate chemistries.

This dual reactivity is the foundation of its utility, enabling its use as a molecular "linker" or "scaffold" in complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅BrO₂ | [2] |

| Molecular Weight | 293.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6271-23-4 | [2][4] |

Application in Surface Science: Self-Assembled Monolayers (SAMs)

One of the most prominent applications of this compound is as a precursor for synthesizing ω-functionalized alkanethiols, the fundamental building blocks of self-assembled monolayers (SAMs).[5] SAMs are highly ordered molecular layers that form spontaneously on certain substrates, most notably the chemisorption of alkanethiols onto gold surfaces.[5] They provide an exceptional platform for controlling the physicochemical properties of surfaces at the molecular level, with applications in biosensing, microarrays, and corrosion protection.[5][6]

Causality in Synthesis: From Bromide to Thiol

The conversion of this compound to an ω-mercaptoalkanoic acid is a foundational workflow. The choice of reagents is critical for achieving high yields and purity.

-

Introducing the Sulfur Moiety: Direct reaction with sodium hydrosulfide (NaSH) is possible but often leads to side products like disulfides. A more robust and controllable method involves using a protected thiol equivalent, such as potassium thioacetate (KSAc). The thioacetate anion acts as a soft nucleophile, efficiently displacing the bromide via an Sₙ2 reaction. This step is crucial because it prevents the premature formation of disulfides, which can complicate purification and the subsequent SAM formation process.

-

Deprotection and Hydrolysis: The resulting thioacetate ester can be cleaved under basic conditions (e.g., NaOH or HCl in methanol) to reveal the free thiol. Concurrently, these conditions typically hydrolyze the ethyl ester at the other end of the chain to a carboxylate salt, which is then protonated upon acidic workup to yield the final ω-mercaptoalkanoic acid.

Experimental Protocol: Synthesis of 11-Mercaptoundecanoic Acid (MUA)

Step 1: Synthesis of Ethyl 11-(acetylthio)undecanoate

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add potassium thioacetate (KSAc, ~1.2 eq) to the solution.

-

Heat the reaction mixture at ~70-80°C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioacetate intermediate, which can be purified by column chromatography.

Step 2: Hydrolysis to 11-Mercaptoundecanoic Acid (MUA)

-

Dissolve the intermediate from Step 1 in methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, >2.0 eq) to hydrolyze both the thioacetate and the ethyl ester.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction in an ice bath and acidify with aqueous HCl until the pH is ~1-2. A white precipitate of MUA should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Caption: Workflow from this compound to a functional SAM.

The resulting MUA can then be used to form a dense, well-ordered SAM on a gold surface, exposing the carboxylic acid terminal groups.[7] These groups can be used to covalently immobilize biomolecules, alter surface wettability, or serve as anchor points for further chemical modifications.[6][8]

Application in Polymer Chemistry: ATRP Initiation

The synthesis of well-defined polymers with controlled molecular weights and low polydispersity is a central goal of modern polymer science. Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex.[9][10][11]

This compound is an excellent initiator for ATRP.[12] The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br), generating a radical that initiates polymerization and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂).[11]

Why this compound is an Effective ATRP Initiator

-

Efficient Initiation: The primary alkyl bromide provides a suitable balance of bond strength for efficient initiation without excessive side reactions.

-

Functionality: The ester group is tolerant to the radical polymerization conditions, remaining intact on the polymer chain end.[10] This "α-functionality" is invaluable for creating telechelic polymers or for post-polymerization modification.

-

Surface-Initiated ATRP (SI-ATRP): Derivatives of this compound can be immobilized on a surface (e.g., via a SAM), allowing for the "grafting-from" approach. This grows polymer brushes directly from the surface, creating robust, high-density polymer coatings for applications in biocompatibility, lubrication, and responsive materials.

General Protocol: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

Step 1: Surface Functionalization with Initiator

-

Prepare a SAM of 11-mercaptoundecanoic acid on a gold substrate as described previously.

-

Activate the terminal carboxylic acid groups using a carbodiimide coupling agent (e.g., EDC/NHS).

-

React the activated surface with an initiator-containing alcohol, such as 2-hydroxyethyl 2-bromoisobutyrate, to covalently attach the ATRP initiator sites to the surface.

Step 2: SI-ATRP Procedure

-

Place the initiator-functionalized substrate in a reaction flask.

-

Add the monomer (e.g., MMA), a ligand (e.g., PMDETA or bipyridine), and a solvent (e.g., toluene or anisole).

-

Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon).

-

Under inert atmosphere, add the catalyst (e.g., Cu(I)Br) and a deactivator if needed (e.g., Cu(II)Br₂) to begin the polymerization.

-

Allow the reaction to proceed at a controlled temperature (e.g., 60-90°C) for the desired time to achieve the target polymer brush length.

-

Stop the polymerization by exposing the solution to air.

-

Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, acetone) to remove any non-grafted polymer and catalyst.

Caption: Workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Application as a Bifunctional Linker in Bioconjugation

Bifunctional linkers are critical components in drug development and diagnostics, connecting biomolecules like antibodies to payloads such as drugs, imaging agents, or nanoparticles.[13] this compound is an ideal starting material for synthesizing heterobifunctional linkers due to the orthogonal reactivity of its two termini.

Synthetic Strategy for a Heterobifunctional Linker

A common strategy is to convert the bromide to a group suitable for "click chemistry," such as an azide, while retaining the ester for later conversion to an amine-reactive group.

-

Azide Formation: The bromide is readily converted to an azide by reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This introduces a bioorthogonal handle that can react with alkyne-modified molecules via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) - prime examples of "click chemistry".[14]

-

Carboxylic Acid Formation: The ethyl ester is hydrolyzed to a carboxylic acid as previously described.

-

Activation for Bioconjugation: The carboxylic acid is then activated, most commonly as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive toward primary amines (e.g., the side chain of lysine residues in proteins) under physiological or near-physiological pH, forming stable amide bonds.

The resulting molecule is a versatile linker, for example, an Azido-C11-NHS ester, which can first be conjugated to a protein via its amine groups and subsequently attached to an alkyne-bearing payload.

Workflow: Antibody-Drug Conjugate (ADC) Formation (Conceptual)

Caption: Synthesis of a heterobifunctional linker and its use in creating an ADC.

This modular approach allows for the precise and stable attachment of therapeutic agents, enhancing their delivery to specific targets and improving the therapeutic index.[15][16]

Conclusion and Future Outlook

This compound is far more than a simple alkyl halide; it is a strategic molecular scaffold that provides access to a vast chemical space. Its applications in forming ordered surfaces, initiating controlled polymerizations, and linking biological moieties underscore its importance in materials science and medicinal chemistry. The straightforward and high-yielding transformations it undergoes make it a reliable and cost-effective choice for both academic research and industrial development.

Future applications will likely capitalize on this versatility. We can expect to see more complex and multifunctional materials derived from this building block, including advanced drug delivery systems with precisely tuned release kinetics, novel biosensor architectures with enhanced sensitivity, and smart surfaces that respond to external stimuli. The foundational chemistry described in this guide will undoubtedly continue to be the starting point for these future innovations.

References

- 1. Cas 6271-23-4,11-BROMOUNDECANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. This compound | C13H25BrO2 | CID 235144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound | 6271-23-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surface modification of cetyltrimethylammonium bromide-capped gold nanorods to make molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atom Transfer Radical Polymerization [manu56.magtech.com.cn]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Thiol-Ene Click Chemistry [manu56.magtech.com.cn]

- 15. Advances in delivery of Irinotecan (CPT-11) active metabolite 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-Depth Technical Guide to the Role of Ethyl 11-bromoundecanoate in Pharmaceutical Synthesis

Abstract: Ethyl 11-bromoundecanoate is a bifunctional linear-chain molecule that has emerged as a highly versatile and valuable building block in modern pharmaceutical development. Its unique structure, featuring a reactive terminal alkyl bromide and a modifiable ethyl ester, connected by a long lipophilic eleven-carbon chain, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its core applications, from its pivotal role as a flexible linker in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to its utility in the synthesis of various other bioactive molecules. We will delve into the fundamental reaction mechanisms, provide field-proven experimental protocols, and present data-driven insights to equip researchers and drug development professionals with a thorough understanding of its synthetic potential.

Introduction: Physicochemical and Reactive Profile of this compound

This compound (CAS: 6271-23-4) is a colorless to pale yellow liquid at room temperature.[1] Its value in organic synthesis, particularly for producing pharmaceuticals and fine chemicals, stems from its dual functionality.[1]

Chemical Identity and Properties

The molecule consists of an undecanoate (11-carbon) backbone, functionalized with a bromo group at the ω-position (C11) and an ethyl ester at the carboxyl end (C1). This structure provides a unique combination of reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅BrO₂ | [1][2][3][4] |

| Molecular Weight | 293.24 g/mol | [1][2][3][4] |

| CAS Number | 6271-23-4 | [1][3][4] |

| Boiling Point | 322.5°C at 760 mmHg | [1] |

| Melting Point | 30-31 °C | [1] |

| Solubility | Soluble in most organic solvents (e.g., ether, chloroform, ethyl acetate) | [1][5] |

The Duality of Reactivity: A Molecular Scaffolding Tool

The synthetic utility of this compound is rooted in its two distinct reactive sites. The terminal bromine atom serves as an excellent leaving group, making the C11 position highly susceptible to nucleophilic substitution reactions .[5] This allows for the straightforward attachment of various moieties, including amines, thiols, and alkoxides. Concurrently, the ethyl ester group can undergo hydrolysis to yield a carboxylic acid or transesterification, providing a second handle for conjugation, typically through amide bond formation.[5] The long aliphatic chain imparts lipophilicity and acts as a flexible spacer, which is critical for applications in multi-component drug systems.[5]

Caption: Dual reactivity of this compound.

Core Application: A Versatile Linker in Advanced Therapeutics

The most significant contemporary role of this compound is as a component of linker technologies in complex drug modalities. Linkers connect the active components of a drug, and their properties—length, flexibility, and stability—are critical to therapeutic efficacy and safety.[6][7][8]

Role in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy target proteins.[9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[9]

This compound is an ideal precursor for the linker component.[9] Its long, flexible alkyl chain provides the necessary length (typically 10-15 Å) to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The synthetic handles at both ends of the molecule allow for sequential conjugation to the two different ligands.

Caption: Synthetic workflow for PROTAC synthesis using the linker.

Application in Antibody-Drug Conjugate (ADC) Linkers

Antibody-Drug Conjugates (ADCs) are targeted cancer therapies that use a monoclonal antibody to deliver a highly potent cytotoxic payload specifically to tumor cells.[10] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[6][10]

The long alkyl chain derived from this compound can be incorporated into ADC linkers to provide spatial separation between the bulky antibody and the cytotoxic drug. This spacing can be crucial for preventing steric hindrance and ensuring that both components can function effectively. Furthermore, the lipophilic nature of the alkyl chain can be used to modulate the overall hydrophobicity of the ADC, which impacts its aggregation propensity and plasma clearance.[7]

Utility in the Synthesis of Bioactive Molecules

Beyond its role in complex linker technologies, this compound is a valuable starting material for a variety of smaller bioactive molecules.[11][12][13]

A Building Block for Prostaglandin Analogs

Prostaglandins are lipid autacoids derived from fatty acids that have a wide range of physiological effects.[14][15] The total synthesis of prostaglandins and their analogs is a significant area of medicinal chemistry.[14][16] The C11 aliphatic chain of this compound makes it a suitable building block for constructing the characteristic side chains of certain prostaglandins. For example, through a series of reactions including nucleophilic substitution (e.g., with a suitable organocuprate) and functional group manipulations of the ester, the undecanoate backbone can be elaborated into the complex side chains required for prostaglandin structures.

Case Study: Synthesis of Novel Antimicrobial Betaines

A compelling example of its utility is in the synthesis of novel betaines with significant antimicrobial and anti-biofilm properties. Research has shown that 11-bromoundecanoic acid (obtainable from the ethyl ester by hydrolysis) can be converted in a multi-step synthesis into a new class of betaines.[17] The synthesis involves the initial conversion to the methyl or ethyl ester, followed by reaction with various aliphatic amines to form tertiary amine esters. These are then quaternized and saponified to yield the final betaine products.[17]

Table of Antimicrobial Activity for Synthesized Betaines: [17]

| Compound | Bacterial MIC (µg/mL) | Fungal MIC (µg/mL) | Anti-Biofilm IC₅₀ (µg/mL) |

| Betaine 5a | 3.9 - 7.8 | 7.8 - 15.6 | 2.1 - 5.5 |

| Betaine 5b | 7.8 - 15.6 | 15.6 - 31.2 | 4.3 - 10.2 |

| Betaine 5c | 15.6 - 31.2 | 31.2 - 62.4 | 12.5 - 25.3 |

| (Data synthesized from ranges reported in Yasa et al., 2017) |

These results demonstrate that the undecanoate backbone is a viable scaffold for developing potent antimicrobial agents.[17]

Fundamental Reaction Mechanisms

The versatility of this compound in synthesis is underpinned by well-understood organic reaction mechanisms.[18][19]

Nucleophilic Substitution (SN2) at the Terminal Carbon

The primary reaction at the C11 position is the bimolecular nucleophilic substitution (SN2) mechanism.[18][20] Being a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered, allowing for backside attack by a wide range of nucleophiles (Nu:⁻). The reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon as the bromide ion departs.

General SN2 Reaction: Nu:⁻ + Br-(CH₂)₁₀-COOEt → Nu-(CH₂)₁₀-COOEt + Br⁻

Ester Group Transformations

The ethyl ester provides a secondary site for modification. The most common transformation is saponification (base-catalyzed hydrolysis), which converts the ester into a carboxylate salt, followed by acidification to yield the free carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds via coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride).

References

- 1. Cas 6271-23-4,11-BROMOUNDECANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 2. This compound | C13H25BrO2 | CID 235144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to Ethyl 11-bromoundecanoate as a Versatile Intermediate for High-Performance Surfactants and Emulsifiers

Abstract

Ethyl 11-bromoundecanoate has emerged as a pivotal intermediate in the chemical industry, prized for its unique bifunctional structure that combines a long hydrophobic alkyl chain with a reactive terminal bromide and an ester group.[1] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound in the development of a wide array of surfactants and emulsifiers. We will delve into the synthetic pathways to cationic, anionic, non-ionic, and zwitterionic surfactants, offering detailed experimental protocols and mechanistic insights. The narrative is grounded in established chemical principles, supported by authoritative references, and designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this versatile molecule in their work.

Introduction to this compound: The Molecular Cornerstone

This compound (CAS No: 6271-23-4) is a fatty acid ester characterized by an eleven-carbon backbone, with a bromine atom at the ω-position and an ethyl ester group at the α-position.[1][2] This structure imparts a dual reactivity that makes it an exceptionally valuable building block in organic synthesis. The long undecanoate chain provides the necessary hydrophobicity for surface-active agents, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions. The ester group, while often retained in the final product, can also be hydrolyzed to yield a carboxylic acid, further expanding its synthetic utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C13H25BrO2 | [1][2] |

| Molecular Weight | 293.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 30-31 °C | [1] |

| Boiling Point | 322.5 °C at 760 mmHg | [1] |

| Density | 1.128 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

| CAS Number | 6271-23-4 | [1][2] |

Synthesis of this compound

The primary industrial route to this compound begins with 11-bromoundecanoic acid.[3] The synthesis of 11-bromoundecanoic acid itself is typically achieved through the anti-Markovnikov hydrobromination of undecenoic acid, a process often initiated by peroxides in the absence of free oxygen.[4] The subsequent esterification of the carboxylic acid with ethanol yields the desired product.

Representative Protocol: Fischer Esterification of 11-Bromoundecanoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

11-Bromoundecanoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-